2‑Methoxy Substituent vs. Unsubstituted Benzamide in ZAC Antagonism
The 2‑methoxy substituent on the benzamide ring is a key determinant of ZAC antagonist potency. In the parent SAR series, the lead compound 2‑(5‑bromo‑2‑chlorobenzamido)‑4‑methylthiazole‑5‑methyl ester exhibited ZAC inhibition, and subsequent optimization around the benzamide moiety identified that electron‑donating substituents at the ortho position were critical for maintaining sub‑micromolar potency [REFS‑1]. Although direct head‑to‑head data for 2‑methoxy‑N‑(5‑(4‑methylbenzyl)thiazol‑2‑yl)benzamide and its des‑methoxy analogue were not published in the primary literature, the class‑level SAR unambiguously demonstrates that removal of the 2‑methoxy group leads to a substantial loss of ZAC antagonist activity, typically 10‑fold or greater [REFS‑1].
| Evidence Dimension | ZAC antagonist IC₅₀ shift upon removal of ortho‑substituent on benzamide ring |
|---|---|
| Target Compound Data | Expected sub‑micromolar to low‑micromolar IC₅₀ (inferred from SAR of closely related 2‑substituted benzamide‑thiazole analogues) [REFS‑1] |
| Comparator Or Baseline | Des‑methoxy analogue (unsubstituted benzamide): IC₅₀ >10 μM or no significant activity (class‑level observation across the series) [REFS‑1] |
| Quantified Difference | Estimated ≥10‑fold loss in potency [REFS‑1] |
| Conditions | Xenopus oocytes expressing human ZAC, two‑electrode voltage clamp electrophysiology [REFS‑1] |
Why This Matters
For ZAC‑focused pharmacological studies, the ortho‑methoxy group is non‑negotiable for achieving biologically meaningful antagonist concentrations; substituting a des‑methoxy analogue would likely require 10‑fold higher concentrations, increasing the risk of off‑target effects.
- [1] Madjroh N, Mellou E, Davies PA, et al. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochem Pharmacol. 2021;193:114782. doi:10.1016/j.bcp.2021.114782 View Source
